trans-2-Methoxycyclopentan-1-amine hydrochloride
Overview
Description
“trans-2-Methoxycyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO. Its molecular weight is 151.64 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “trans-2-Methoxycyclopentan-1-amine hydrochloride” consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom.Physical And Chemical Properties Analysis
“trans-2-Methoxycyclopentan-1-amine hydrochloride” is a powder that should be stored at 4 degrees Celsius . Its melting point is between 95-97 degrees Celsius .Scientific Research Applications
Macrocyclic Compound Synthesis
Research conducted by Frydrych et al. (2019) explores the synthesis of mixed macrocyclic compounds derived from 2,6-diformylpyridine and opposite enantiomers of trans-1,2-diaminocyclopentane, among others. This study highlights the use of dynamic combinatorial chemistry for creating chiral mixed imines, which are then transformed into their hydrochloride forms. These macrocyclic compounds have potential applications in materials science and catalysis due to their complex structure and ability to bind metal ions (Frydrych, Ślepokura, Bil, & Gregoliński, 2019).
Cyclopentadienone Rearrangement
Yamaguchi et al. (2004) studied the reaction behavior of cyclopentadienones with amines, leading to the formation of stereoisomeric cyclopentenones. This work contributes to the understanding of sigmatropic rearrangements and their application in organic synthesis, potentially offering pathways for synthesizing novel organic compounds with complex structures (Yamaguchi, Kai, Yoshitake, & Harano, 2004).
Synthesis of Pyrrolidine Derivatives
Prasad et al. (2021) focused on synthesizing trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, showcasing the versatility of trans-2-Methoxycyclopentan-1-amine hydrochloride in pharmaceutical research. These compounds, due to their significant biological activities, highlight the chemical's utility in developing clinical drugs, including antiviral, anticancer, and antidepressant medications (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).
Biotransformation Reactions of Pt(II) Complexes
Summa et al. (2007) investigated the biotransformation reactions of polynuclear Pt(II) complexes, demonstrating the role of trans-2-Methoxycyclopentan-1-amine hydrochloride in the study of metal-organic frameworks and their potential applications in catalysis and drug delivery systems (Summa, Maigut, Puchta, & van Eldik, 2007).
Organic Synthesis Applications
Whisler and Beak (2003) highlighted the use of lithiated N-Boc allylic amines as asymmetric homoenolate equivalents, with trans-2-Methoxycyclopentan-1-amine hydrochloride playing a crucial role in the synthesis of enantioenriched compounds. This study has implications for the development of novel organic synthesis methodologies, potentially useful in the synthesis of complex organic molecules (Whisler & Beak, 2003).
Safety And Hazards
The safety information for “trans-2-Methoxycyclopentan-1-amine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and keeping the container tightly closed .
properties
IUPAC Name |
(1R,2R)-2-methoxycyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGAOQNALZWJQ-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Methoxycyclopentan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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